molecular formula C13H19BrN2O3S B275646 1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE

1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE

Cat. No.: B275646
M. Wt: 363.27 g/mol
InChI Key: DAOPNXNFSAZIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE is a chemical compound with the molecular formula C13H19BrN2O3S and a molecular weight of 363.27 g/mol. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE typically involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can undergo redox reactions under specific conditions.

    Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding phenol derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Hydrolysis: Formation of phenol derivatives.

Scientific Research Applications

1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The bromine atom and ethoxy group may also contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-2-methoxyphenyl)sulfonyl-4-methylpiperazine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(5-Bromo-2-hydroxyphenyl)sulfonyl-4-methylpiperazine: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H19BrN2O3S

Molecular Weight

363.27 g/mol

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C13H19BrN2O3S/c1-3-19-12-5-4-11(14)10-13(12)20(17,18)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3

InChI Key

DAOPNXNFSAZIFG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C

Origin of Product

United States

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